Skf 96365

Description

inhibits platelet aggregation & Ca2+ entry into platelets

Propriétés

IUPAC Name |

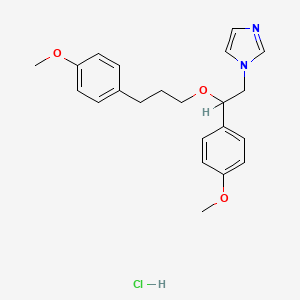

1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLPKVQUECFKSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926763 |

Source

|

| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130495-35-1 |

Source

|

| Record name | SKF 96365 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130495-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-96365 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BI32858P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SKF-96365 as a TRPC Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-96365 is an imidazole derivative widely utilized in cellular biology and pharmacology as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. Initially identified as a blocker of receptor-mediated calcium entry (RMCE) and store-operated calcium entry (SOCE), its primary application in research has been to probe the function of TRPC-mediated cation influx.[1][2][3] However, a significant body of evidence demonstrates that SKF-96365 is a non-selective compound with numerous off-target effects, necessitating careful experimental design and cautious interpretation of results. This guide provides an in-depth technical overview of SKF-96365, including its mechanism of action, inhibitory concentrations, detailed experimental protocols, and a critical discussion of its off-target activities.

Mechanism of Action and Signaling Pathway

TRPC channels are a family of non-selective cation channels that are crucial downstream effectors of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4][5][6] The canonical activation pathway involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][6][7]

-

DAG-mediated activation: TRPC3, TRPC6, and TRPC7 are directly activated by DAG.[4][7]

-

Store-operated activation: IP3 triggers calcium release from the endoplasmic reticulum (ER). The subsequent depletion of ER calcium stores activates certain TRPC channels, a process often involving the ER calcium sensor STIM1.[6][8]

SKF-96365 is understood to inhibit TRPC channels directly, thereby blocking the influx of Ca²⁺ and other cations that results from these activation pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Role of Skf 96365 in Calcium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skf 96365 is a widely utilized pharmacological tool in the study of calcium signaling. Initially identified as an inhibitor of receptor-mediated calcium entry, its primary application has been as a blocker of store-operated calcium entry (SOCE) and transient receptor potential canonical (TRPC) channels. However, emerging evidence reveals a more complex pharmacological profile, indicating that this compound is not strictly selective and can exert multiple effects on intracellular calcium homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of this compound in calcium signaling, with a focus on its mechanisms of action, quantitative data on its targets, and detailed experimental protocols for its use in research.

Core Mechanism of Action

This compound's primary and most well-documented role is the inhibition of store-operated calcium entry (SOCE). SOCE is a critical calcium influx pathway activated in response to the depletion of intracellular calcium stores, such as the endoplasmic reticulum (ER). This process is mediated by the interaction of the ER calcium sensor, STIM1, with Orai channels in the plasma membrane. This compound is understood to inhibit this pathway, thereby reducing calcium influx.

Beyond its effects on SOCE, this compound has been shown to interact with a variety of other ion channels and transporters, leading to a range of cellular effects. This lack of specificity is a critical consideration for researchers when interpreting experimental results.

Quantitative Data on this compound Targets

The following tables summarize the reported inhibitory and excitatory concentrations of this compound on various ion channels and transporters. These values are essential for designing experiments and interpreting results.

| Target Channel/Process | Cell Type | IC50 / EC50 | Reference |

| Inhibition | |||

| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (ADP-stimulated) | 8.5 µM | [1] |

| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (Thrombin-stimulated) | 11.7 µM | [1] |

| Store-Operated Calcium Entry (SOCE) | Rat Peritoneal Mast Cells | ~4 µM | [2] |

| TRPC Channels (general) | Various | 5-30 µM | [3] |

| T-type Ca2+ Channels (Cav3.1) | HEK293 cells | ~560 nM | [3][4] |

| Enhancement | |||

| Na+/Ca2+ Exchanger (NCX) - Reverse Mode | Human Glioblastoma LN-229 cells | 9.79 µM (EC50) | [5][6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow for its study.

References

- 1. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of SKF-96365 as a Modulator of Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound SKF-96365 and its effects on store-operated calcium entry (SOCE), a crucial cellular signaling process. We will delve into its mechanism of action, inhibitory concentrations across various cell types, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a fundamental mechanism that replenishes calcium (Ca²⁺) in the endoplasmic reticulum (ER) and mediates a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. The process is initiated by the depletion of Ca²⁺ from the ER, which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon Ca²⁺ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell.

SKF-96365: An Imidazole-Based Inhibitor of SOCE

SKF-96365 is an imidazole derivative that was one of the first pharmacological agents identified to inhibit receptor-mediated and store-operated Ca²⁺ entry.[1] It has been widely used as a tool to investigate the physiological roles of SOCE in numerous cell types. While it is a potent inhibitor of SOCE, it is crucial to recognize that SKF-96365 is not entirely specific for CRAC channels and exhibits off-target effects on other ion channels.

Mechanism of Action

The primary inhibitory action of SKF-96365 on SOCE is believed to be through its interaction with the Orai1 channel.[2] Studies have shown that SKF-96365 can block Ca²⁺ influx mediated by the STIM1-Orai1 pathway.[3][4] The precise binding site and the exact mechanism of inhibition are still under investigation.

Off-Target Effects

It is well-documented that SKF-96365 is a non-selective inhibitor and can affect other ion channels, including:

-

Voltage-gated Ca²⁺ channels: SKF-96365 has been shown to inhibit voltage-gated Ca²⁺ channels.[3][8]

-

Potassium channels: This compound can also affect certain potassium channels.[3]

-

Na⁺/Ca²⁺ exchanger (NCX): In some cell types, such as glioblastoma cells, SKF-96365 has been found to enhance the reverse operation of the NCX, leading to an increase in intracellular Ca²⁺.[9]

These off-target effects necessitate careful interpretation of data obtained using SKF-96365 and the use of complementary approaches, such as genetic knockdown of STIM1 or Orai1, to confirm the role of SOCE.

Quantitative Data: Inhibitory Potency of SKF-96365

The half-maximal inhibitory concentration (IC50) of SKF-96365 for SOCE varies considerably depending on the cell type and experimental conditions. The following table summarizes a range of reported IC50 values.

| Cell Type | Stimulus for SOCE | IC50 (µM) | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | Thapsigargin | 10.2 ± 1.2 | Zhang et al. (1999)[10] |

| Jurkat T cells | Thapsigargin | ~10 - 12 | Chung et al. (1994), Li et al. (2000)[1][10] |

| Arterioles | Not specified | 1.2 | McGahon et al. (2012)[10] |

| PLP-B lymphocyte cells | Not specified | 60 | Dago et al. (2018)[10] |

| Platelets | ADP | 8.5 | |

| Platelets | Thrombin | 11.7 | |

| HEK293 Cells | Thapsigargin | 16.0 ± 1.8 | [11] |

| Wild-type Mouse Embryonic Fibroblasts (MEFs) | Thapsigargin | 4-5 | [2] |

| TRPC hepta-KO MEFs | Thapsigargin | 4-5 | [2] |

Experimental Protocols for Studying SKF-96365 Effects on SOCE

The most common method to assess SOCE and the effects of inhibitors like SKF-96365 is through intracellular Ca²⁺ imaging using fluorescent indicators. The "calcium re-addition" protocol is a standard approach.

Calcium Imaging using the "Calcium Re-addition" Protocol

This protocol involves depleting the ER Ca²⁺ stores in the absence of extracellular Ca²⁺ and then measuring the influx of Ca²⁺ upon its re-introduction.

Materials:

-

Cells: Adherent or suspension cells of interest.

-

Fluorescent Ca²⁺ indicator: Fura-2 AM, Fluo-4 AM, or other suitable Ca²⁺-sensitive dyes.

-

Pluronic F-127: To aid in the dispersion of AM esters in aqueous media.

-

Calcium-free buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) without added CaCl₂ and supplemented with a Ca²⁺ chelator like EGTA (e.g., 0.5-1 mM).

-

Calcium-containing buffer: The same physiological salt solution with a defined concentration of CaCl₂ (e.g., 1-2 mM).

-

ER Ca²⁺ store depleting agent:

-

Thapsigargin (TG): An irreversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. A typical working concentration is 1-2 µM.

-

Cyclopiazonic acid (CPA): A reversible SERCA inhibitor. A typical working concentration is 10-30 µM.

-

-

SKF-96365: Prepared as a stock solution in DMSO and diluted to the final desired concentration in the buffer.

-

Fluorescence microscope or plate reader: Equipped with the appropriate excitation and emission filters for the chosen Ca²⁺ indicator.

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere. For suspension cells, they can be used directly.

-

Wash the cells with a physiological buffer.

-

Load the cells with the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at room temperature or 37°C, depending on the cell type.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.

-

-

Measurement of SOCE:

-

Initially, perfuse the cells with the Ca²⁺-containing buffer to establish a baseline fluorescence signal.

-

Switch to the Ca²⁺-free buffer. This will cause a slight decrease in the baseline signal.

-

Add the ER Ca²⁺ store depleting agent (e.g., thapsigargin). This will induce a transient increase in intracellular Ca²⁺ due to leakage from the ER, followed by a return to a lower plateau.

-

After the intracellular Ca²⁺ levels have stabilized, re-introduce the Ca²⁺-containing buffer. The subsequent sharp increase in intracellular Ca²⁺ represents SOCE.

-

To test the effect of SKF-96365, pre-incubate the cells with the desired concentration of the inhibitor for a defined period (e.g., 10-30 minutes) before the re-addition of Ca²⁺. Alternatively, SKF-96365 can be added just before the re-addition of Ca²⁺.

-

-

Data Analysis:

-

The magnitude of SOCE can be quantified by measuring the peak increase in the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity (for single-wavelength dyes like Fluo-4) upon Ca²⁺ re-addition.

-

The rate of Ca²⁺ entry can also be determined by calculating the initial slope of the rising phase of the Ca²⁺ signal.

-

Compare the SOCE in control (vehicle-treated) cells versus SKF-96365-treated cells to determine the percentage of inhibition.

-

Generate a dose-response curve by testing a range of SKF-96365 concentrations to calculate the IC50 value.

-

Visualizing Signaling Pathways and Workflows

Signaling Pathway of Store-Operated Calcium Entry and Inhibition by SKF-96365

Caption: The SOCE signaling cascade and the inhibitory action of SKF-96365 on the Orai1 channel.

Experimental Workflow for Assessing SOCE Inhibition

Caption: A typical experimental workflow for measuring the effect of SKF-96365 on SOCE.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Store-operated calcium entry and the localization of STIM1 and Orai1 proteins in isolated mouse sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Store-Operated Calcium Entry Increases Nuclear Calcium in Adult Rat Atrial and Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a non-selective TRPC channel blocker, SKF-96365, on melittininduced spontaneous persistent nociception and inflammatory pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - SOCE inhibitory activity (IC50 ± SE) of the SOCE inhibitors studied, compared to their reported IC50 values. - Public Library of Science - Figshare [plos.figshare.com]

The Off-Target Profile of SKF 96365: A Technical Guide to its Non-Selective Effects on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

SKF 96365 is a widely utilized pharmacological tool, primarily known as an inhibitor of receptor-mediated and store-operated calcium entry (SOCE), with a particular association as a blocker of Transient Receptor Potential Canonical (TRPC) channels.[1][2][3] However, a substantial body of evidence reveals its non-selective nature, demonstrating significant effects on a variety of other ion channels. This promiscuity necessitates careful consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of the non-selective effects of this compound on various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on a range of ion channels are summarized below. The IC50 values and percentage of blockade can vary depending on the specific channel subtype, expression system, and experimental conditions.

| Ion Channel Family | Specific Channel | Cell Type / Expression System | IC50 / Inhibition | Reference |

| Voltage-Gated Calcium Channels (CaV) | hCaV3.1 (T-type) | HEK293 cells | ~560 nM | [1] |

| CaV1 and CaV2 classes | Various | Blocked at 10 µM | [1] | |

| L-type (ICa,L) | Rabbit atrioventricular node myocytes | 38.6 ± 8.1% inhibition at 10 µM | [4] | |

| High-Voltage-Activated (HVA) | Various | Blocked at typical test concentrations | [3][5] | |

| Potassium Channels (K+) | ATP-sensitive K+ (KATP) | Mouse small intestinal smooth muscle cells | 0.85 µM | [6][7] |

| Voltage-gated K+ (KV) | Mouse small intestinal smooth muscle cells | ~30% inhibition at 1 µM | [6][7][8] | |

| Inwardly rectifying K+ | Human umbilical vein endothelial cells | Half-maximal block at ~40 µM | [9] | |

| Rapid delayed rectifier (IKr) | Rabbit atrioventricular node myocytes | 55.6 ± 4.6% inhibition at 10 µM | [4] | |

| Ca2+-activated K+ (BK) | Mouse small intestinal smooth muscle cells | No significant effect at 1 µM | [6][7][8] | |

| Sodium Channels (NaV) | Voltage-gated Na+ | Mouse diaphragm | IC50 of 17-22 µM | |

| Inward background Na+ (IB,Na) | Rabbit atrioventricular node myocytes | 36.1 ± 6.8% inhibition at 10 µM | [4] | |

| TRP Channels | TRPC Channels (general) | Various | IC50 values in the range of 5–30 µM | [1] |

| Other | Na+/Ca2+ Exchanger (NCX) (reverse mode) | Human glioblastoma cells | EC50 of 9.79 µM (enhancement) | [10][11] |

Key Signaling Pathways and Mechanisms of Action

The non-selective actions of this compound can influence multiple cellular signaling pathways beyond the direct blockade of ion influx. For instance, its effect on the Na+/Ca2+ exchanger can lead to an increase in intracellular calcium, a counterintuitive outcome for a compound often used to block calcium entry.[10][11]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of this compound on ion channel currents. Below is a generalized protocol based on methodologies cited in the literature.[1][4][6]

1. Cell Preparation:

-

Culture cells (e.g., HEK293 expressing the channel of interest, or primary cells like smooth muscle myocytes) under standard conditions.

-

For recording, detach cells using a gentle enzymatic dissociation method (e.g., Trypsin-EDTA or Accutase) and re-plate them onto glass coverslips.

-

Allow cells to adhere and recover for at least 1-2 hours before use.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

-

Note: Solution compositions should be optimized based on the specific ion channel being studied.

3. Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV or -80 mV.

4. Data Acquisition:

-

Apply voltage-step protocols appropriate for the channel being investigated (e.g., depolarizing steps to activate voltage-gated channels).

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound and record the currents again.

-

A washout step, by perfusing with the drug-free external solution, should be performed to check for reversibility.

Fluorescence Calcium Imaging

This method is used to assess changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, particularly in the context of SOCE and its effects on the Na+/Ca2+ exchanger.[9][11]

1. Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C.

-

Wash the cells with the buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Imaging Setup:

-

Mount the dish/coverslip on an inverted fluorescence microscope equipped with a light source for excitation, appropriate filters, a digital camera, and imaging software.

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and collect emission at ~510 nm.

3. Experimental Procedure:

-

Perfuse the cells with a calcium-free buffer to establish a baseline.

-

To induce SOCE, deplete intracellular calcium stores by applying an agent like thapsigargin (a SERCA pump inhibitor) in the calcium-free buffer.

-

Re-introduce a calcium-containing buffer and measure the subsequent rise in [Ca2+]i, which represents SOCE.

-

To test the effect of this compound, pre-incubate the cells with the compound or apply it during the experiment and observe the changes in the calcium signal.

4. Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

Logical Relationships in Experimental Interpretation

Given the broad target profile of this compound, a logical approach is necessary to dissect its specific contributions to an observed physiological effect.

Conclusion

This compound remains a useful tool for initial investigations into the roles of TRPC channels and SOCE. However, its significant off-target effects on voltage-gated calcium, potassium, and sodium channels, as well as its paradoxical enhancement of the reverse mode of the Na+/Ca2+ exchanger, demand a cautious and well-controlled experimental approach. Researchers and drug development professionals must consider these non-selective actions to avoid misinterpretation of results. The use of more selective pharmacological agents, in conjunction with genetic approaches like siRNA knockdown, is highly recommended to validate findings obtained with this compound.

References

- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient Receptor Potential channels (TRP) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple ion channel block by the cation channel inhibitor SKF-96365 in myocytes from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibitory effects of SKF96365 on the activities of K(+) channels in mouse small intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Multiple effects of SK&F 96365 on ionic currents and intracellular calcium in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Targets of SKF-96365 Beyond Transient Receptor Potential (TRP) Channels

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the molecular targets of the pharmacological agent SKF-96365 that are distinct from the well-documented Transient Receptor Potential (TRP) channels. It consolidates quantitative data, outlines experimental protocols for target validation, and visualizes key pathways and workflows to offer a comprehensive resource for researchers utilizing this compound.

Introduction

SKF-96365 (1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) was initially characterized as a selective blocker of receptor-mediated calcium entry (RMCE) and has since become a widely used pharmacological tool for inhibiting TRP channels and store-operated Ca2+ entry (SOCE).[1][2] However, a growing body of evidence reveals that SKF-96365 is not strictly selective and interacts with a range of other ion channels and cellular proteins. This lack of specificity necessitates a cautious interpretation of experimental results where SKF-96365 is used as a definitive TRPC channel blocker.[1][3]

This document serves as a technical guide to these "off-target" effects, providing quantitative data on its activity, detailed experimental protocols for characterization, and visual diagrams of the associated signaling pathways and workflows. The aim is to equip researchers with the necessary information to design more precise experiments and accurately interpret data generated using SKF-96365.

Non-TRP Channel Molecular Targets of SKF-96365

SKF-96365's pharmacological profile extends to several critical regulators of cellular calcium homeostasis and electrical signaling. The primary non-TRP targets identified include voltage-gated ion channels and the Na+/Ca2+ exchanger.

Voltage-Gated Calcium Channels (VGCCs)

A significant finding is that SKF-96365 is a potent blocker of various voltage-gated Ca2+ channels, often with higher potency than for its intended TRPC targets.[1][3] This is particularly true for low-voltage-activated (LVA) T-type calcium channels.

-

T-type Calcium Channels (CaV3.x): SKF-96365 inhibits T-type calcium channels at sub-micromolar concentrations. Studies on recombinant human CaV3.1 channels expressed in HEK293 cells revealed a potent, state-independent blockade.[1][3]

-

High-Voltage-Activated (HVA) Calcium Channels: The compound also blocks HVA channels, including L-type, P/Q-type, and N-type channels, although typically at higher concentrations than those required for T-type channel inhibition.[1][2]

Na+/Ca2+ Exchanger (NCX)

In certain cell types, such as glioblastoma cells, SKF-96365 has a paradoxical effect. Instead of blocking Ca2+ entry, it can lead to an increase in intracellular Ca2+ ([Ca2+]i).[4][5] This is achieved by enhancing the reverse mode of the Na+/Ca2+ exchanger, a transporter that can move Ca2+ into the cell under conditions of low intracellular sodium or membrane depolarization.[4][6]

Potassium (K+) Channels

SKF-96365 has been shown to inhibit several types of potassium channels. This includes the hERG channel, which is critical for cardiac repolarization, as well as ATP-sensitive K+ (KATP), voltage-gated K+ (KV), and large-conductance Ca2+-activated K+ (BK) channels in smooth muscle cells.[7][8]

Store-Operated Calcium Entry (SOCE) Machinery

While often described as a SOCE inhibitor, the action of SKF-96365 is complex. It is reported to inhibit STIM1, a key sensor of endoplasmic reticulum Ca2+ levels that initiates SOCE.[9][10] This action contributes to its inhibitory effect on Ca2+ influx following store depletion.

Downstream Signaling Molecules

The effects of SKF-96365 can also manifest through the modulation of downstream signaling pathways.

-

Homer1: In PC12 cells, SKF-96365 was found to decrease the expression of the scaffolding protein Homer1, which is involved in modulating endoplasmic reticulum Ca2+ release.[11]

-

CaMKIIγ/AKT Pathway: In colorectal cancer cells, SKF-96365 treatment inhibits the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade.[7]

Quantitative Data Summary

The inhibitory and modulatory concentrations for SKF-96365 across its various targets are summarized below. These values highlight the compound's potency and the significant overlap in the concentration ranges required to affect TRP channels versus other targets.

| Target Class | Specific Target | Cell Type / System | Potency Metric | Value | Reference |

| VGCCs | hCaV3.1 (T-type) | Recombinant (HEK293) | IC50 | ~560 nM | [1][3] |

| hCaV3.2 (T-type) | Recombinant (HEK293) | IC50 | 1.8 µM | [1] | |

| hCaV3.3 (T-type) | Recombinant (HEK293) | IC50 | 2.1 µM | [1] | |

| CaV1, CaV2 (HVA) | Recombinant (HEK293) | Inhibition | Significant at 10 µM | [3] | |

| Transporters | Na+/Ca2+ Exchanger (NCX) - Reverse Mode | Human Glioblastoma Cells | EC50 | 9.79 µM | [4][5] |

| K+ Channels | hERG | Recombinant | IC50 | Concentration-dependent | [7] |

| KATP, KV, BK Channels | Mouse Smooth Muscle | Inhibition | Significant at 10 µM | [8] | |

| Platelets | Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (Thrombin-stimulated) | IC50 | 11.7 µM | [12] |

| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (ADP-stimulated) | IC50 | 8.5 µM | [12] |

Experimental Protocols

The characterization of SKF-96365's activity on its non-TRP targets relies on established biophysical and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring ion channel and electrogenic transporter activity.[13][14]

-

Objective: To measure the inhibitory effect of SKF-96365 on voltage-gated ion channels (e.g., CaV3.1) or its modulatory effect on transporters (e.g., NCX).

-

Cell Preparation: Cells (e.g., HEK293 cells transiently expressing the channel of interest or primary cells like glioblastoma) are cultured on glass coverslips.

-

Solutions:

-

External Solution (for CaV channels): Contains (in mM): 110 BaCl2 (as charge carrier), 10 HEPES, 10 TEA-Cl, 10 Glucose. pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (for CaV channels): Contains (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 ATP-Mg. pH adjusted to 7.2 with CsOH.

-

For NCX measurement: Solutions are modified to create ionic gradients that favor either forward or reverse mode activity. For reverse mode, the external solution contains Na+ and Ca2+, while the internal solution is Na+-free.[4]

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a cell to form a high-resistance (>1 GΩ) seal.[15]

-

The membrane patch is ruptured to achieve the whole-cell configuration.[14][16]

-

The cell is held at a negative holding potential (e.g., -90 mV) to keep channels in a closed state.

-

A voltage protocol is applied to elicit currents. For T-type channels, this is typically a step depolarization to around -30 mV.[1] For NCX, a voltage ramp (e.g., from +60 mV to -120 mV) is used.[4]

-

A stable baseline current is recorded.

-

SKF-96365 is applied to the bath via a perfusion system at various concentrations.

-

The effect on the current amplitude is recorded to determine the extent of inhibition or enhancement.

-

-

Data Analysis: The peak current amplitude in the presence of SKF-96365 is compared to the control amplitude. A concentration-response curve is generated to calculate the IC50 or EC50 value.[16]

Intracellular Calcium Imaging

This technique is used to measure changes in cytosolic free calcium concentration in response to stimuli and pharmacological agents.[17][18]

-

Objective: To assess the effect of SKF-96365 on intracellular Ca2+ levels, either by blocking entry or by promoting entry/release from other sources.

-

Cell Preparation: Cells are grown on glass-bottom dishes or coverslips.

-

Dye Loading:

-

Cells are incubated with a Ca2+-sensitive fluorescent indicator, typically a ratiometric dye like Fura-2 AM (2-5 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[11][19]

-

Following incubation, cells are washed with buffer to remove excess dye and allow for de-esterification of the AM ester.

-

-

Imaging Procedure:

-

The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.[20]

-

A baseline fluorescence ratio (F340/F380) is recorded over time.

-

A stimulus is applied to induce a Ca2+ signal (e.g., a TRPC agonist, a store-depleting agent like thapsigargin, or in the case of glioblastoma cells, SKF-96365 itself).[4]

-

For inhibition studies, cells are pre-incubated with SKF-96365 before the stimulus is applied.

-

The change in the fluorescence ratio is recorded, reflecting the change in [Ca2+]i.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular calcium concentration. The peak response, area under the curve, or rate of change can be quantified and compared between control and SKF-96365-treated cells.

Visualizations: Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts, adhering to the specified design constraints.

Caption: SKF-96365 enhances NCX reverse mode, increasing [Ca2+]i.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

References

- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]

- 11. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. personal.utdallas.edu [personal.utdallas.edu]

- 16. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Calcium Imaging [bio-protocol.org]

- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 20. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

The Discovery and Original Application of SKF 96365: A Technical Guide

Abstract

SKF 96365, a novel imidazole derivative, was first identified in 1990 as a potent inhibitor of receptor-mediated calcium entry (RMCE), a fundamental cellular signaling process.[1] This technical guide provides an in-depth overview of the seminal research that led to its discovery and characterized its initial applications. We will delve into the quantitative data from these early studies, detail the experimental protocols employed, and visualize the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the foundational understanding of this widely used pharmacological tool.

Introduction: The Quest for a Selective RMCE Inhibitor

Prior to the discovery of this compound, the study of receptor-mediated calcium signaling was hampered by a lack of selective pharmacological agents that could distinguish between calcium influx across the plasma membrane and calcium release from intracellular stores. This compound emerged from a search for a compound that could selectively block this influx, providing a crucial tool to dissect the intricacies of calcium signaling.

Discovery and Initial Characterization

This compound (1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) was first described by Merritt and colleagues in their 1990 publication in the Biochemical Journal.[1] The initial studies were conducted on non-excitable cells, including human platelets, neutrophils, and endothelial cells, where receptor-mediated calcium entry is a primary signaling mechanism.

Data Presentation: Inhibitory Profile of this compound

The initial characterization of this compound focused on its ability to inhibit the rise in intracellular calcium ([Ca²⁺]i) following agonist stimulation. The following tables summarize the key quantitative findings from these early studies.

Table 1: Inhibition of Receptor-Mediated Calcium Entry (RMCE) by this compound

| Cell Type | Agonist | IC₅₀ for RMCE Inhibition (µM) | Reference |

| Human Platelets | ADP | 8.5 | [1] |

| Human Platelets | Thrombin | 11.7 | [1] |

| Human Neutrophils | FMLP | Not specified | [1] |

| Human Endothelial Cells | Histamine | Not specified | [1] |

| NG108-15 Cells | Endothelin-1 | 16 | [2] |

| Rat Pancreatic Acini | CCK-8 | 47.7 | [3] |

| Rat Pancreatic Acini | Carbachol | 42.0 | [3] |

Table 2: Effects of this compound on Other Calcium Channels and Cellular Responses

| Channel/Response | Cell Type/Preparation | Effect | IC₅₀ / Concentration | Reference |

| Voltage-gated Ca²⁺ entry | GH3 pituitary cells | Inhibition | Not specified | [1] |

| Voltage-gated Ca²⁺ entry | Rabbit ear artery smooth muscle | Inhibition | Not specified | [1] |

| ATP-gated Ca²⁺-permeable channel | Rabbit ear artery smooth muscle | No effect | Not specified | [1] |

| Platelet Aggregation (RMCE-dependent) | Human Platelets | Inhibition | 15.9 µM | [1] |

| Neutrophil Adhesion and Chemotaxis | Human Neutrophils | Inhibition | Not specified | [1] |

| ACh-induced ⁴⁵Ca²⁺ influx | Bovine adrenal chromaffin cells | Inhibition | 1-3 µM (partial) | [4] |

| High K⁺-induced ⁴⁵Ca²⁺ influx | Bovine adrenal chromaffin cells | Inhibition | > 3 µM | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial discovery and characterization of this compound.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator fura-2 to measure changes in [Ca²⁺]i in cell suspensions and single cells.

-

Cell Preparation:

-

Human platelets were isolated from whole blood by differential centrifugation.

-

Human neutrophils were isolated from whole blood by dextran sedimentation and centrifugation over Ficoll-Paque.

-

Human umbilical vein endothelial cells (HUVECs) were cultured on glass coverslips.

-

-

Fura-2 Loading:

-

Cells were incubated with 3-5 µM fura-2/AM (the acetoxymethyl ester form of fura-2) in a physiological salt solution for 30-60 minutes at 37°C.

-

The loading buffer typically contained (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4.

-

-

Fluorimetry:

-

For cell suspensions, a spectrofluorometer was used with dual-wavelength excitation (typically 340 nm and 380 nm) and emission measured at 510 nm.

-

For single cells, a microscope-based system was used to capture fluorescence images at the two excitation wavelengths.

-

-

Experimental Procedure:

-

Fura-2-loaded cells were placed in a cuvette (for suspensions) or on a microscope stage (for single cells) in a buffer containing a low concentration of Ca²⁺ (typically nominally Ca²⁺-free with EGTA to chelate residual Ca²⁺).

-

A baseline fluorescence ratio (340/380 nm) was established.

-

An agonist (e.g., ADP, thrombin) was added to stimulate the release of Ca²⁺ from intracellular stores, causing an initial transient increase in the fura-2 ratio.

-

Once the response to store release was observed, extracellular Ca²⁺ (typically 1 mM) was added to the buffer to initiate receptor-mediated Ca²⁺ entry, resulting in a sustained increase in the fura-2 ratio.

-

To test the effect of this compound, the compound was added to the cells before the addition of the agonist or before the re-addition of extracellular Ca²⁺.

-

Manganese (Mn²⁺) Quench Technique

This method was used to more directly measure the influx of divalent cations through receptor-operated channels.

-

Principle: Mn²⁺ can enter the cell through the same channels as Ca²⁺ and quenches the fluorescence of fura-2 at all excitation wavelengths. The rate of quenching is proportional to the rate of Mn²⁺ influx.

-

Procedure:

-

Fura-2-loaded cells were stimulated with an agonist in a Ca²⁺-free buffer.

-

MnCl₂ (typically 100 µM) was added to the extracellular medium.

-

The fluorescence intensity at an isosbestic wavelength for Ca²⁺ (e.g., 360 nm) was monitored over time. A decrease in fluorescence intensity indicated Mn²⁺ influx.

-

This compound was added prior to the agonist to assess its inhibitory effect on the rate of Mn²⁺ quench.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the original research on this compound.

Caption: Receptor-Mediated Calcium Entry (RMCE) Signaling Pathway.

Caption: Experimental Workflow for Fura-2 Calcium Measurement.

Original Application and Significance

The discovery of this compound provided a critical tool for cell biologists to:

-

Distinguish between sources of calcium: For the first time, researchers could selectively inhibit RMCE without affecting the release of calcium from intracellular stores, allowing for the distinct roles of these two processes to be elucidated.

-

Probe the function of RMCE: By inhibiting RMCE, the downstream physiological consequences could be observed. The original studies demonstrated the importance of RMCE in platelet aggregation, neutrophil adhesion, and chemotaxis.[1]

-

Characterize a novel class of channel blockers: this compound was structurally distinct from existing "calcium antagonists" which primarily targeted voltage-gated calcium channels. This opened up new avenues for drug development.

Conclusion

The discovery of this compound was a landmark achievement in the field of calcium signaling. The initial studies, characterized by meticulous quantitative analysis and innovative experimental design, laid the foundation for our understanding of receptor-mediated calcium entry. While subsequent research has revealed a more complex pharmacological profile for this compound, including its effects on store-operated calcium entry (SOCE) and various TRP channels, its original application as a selective inhibitor of RMCE remains a cornerstone of cell signaling research. This guide provides a comprehensive overview of the foundational work that introduced this invaluable tool to the scientific community.

References

- 1. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SK&F 96365, a receptor-mediated calcium entry inhibitor, inhibits calcium responses to endothelin-1 in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by a receptor-mediated Ca2+ entry blocker, SK&F 96365, of Ca2+ and secretory responses in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of SK&F 96365, an inhibitor of receptor-mediated Ca2+ entry, on Ca2+ influx and catecholamine secretion in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SKF-96365 in the Investigation of Specific Disease Models: A Technical Guide

Introduction

SKF-96365 is a small molecule compound widely recognized for its role as a non-selective inhibitor of Transient Receptor Potential Canonical (TRPC) channels and as a blocker of store-operated calcium entry (SOCE).[1][2] This activity has positioned SKF-96365 as a critical pharmacological tool for researchers and drug development professionals investigating the pathophysiology of numerous diseases where dysregulated calcium signaling is a key component. This technical guide provides an in-depth overview of the application of SKF-96365 in various disease models, with a focus on cancer, neurodegenerative disorders, and allergic rhinitis. The guide details experimental protocols, summarizes quantitative data, and provides visual representations of relevant signaling pathways and workflows.

Mechanism of Action

SKF-96365 exerts its effects primarily by blocking the influx of extracellular calcium (Ca2+) through TRPC channels and other voltage-gated Ca2+ channels.[3][4] This inhibition of SOCE disrupts intracellular calcium homeostasis, which in turn modulates a variety of downstream signaling pathways. One of the key pathways affected is the Calcium/Calmodulin-dependent Protein Kinase IIγ (CaMKIIγ)/AKT signaling cascade, which plays a crucial role in cell survival, proliferation, and apoptosis.[5][6]

Application in Cancer Disease Models

SKF-96365 has demonstrated significant anti-neoplastic activity in various cancer models, including colorectal cancer, glioblastoma, and esophageal squamous cell carcinoma. Its primary mechanism in these models involves the induction of cell cycle arrest and apoptosis, and in some cases, cytoprotective autophagy.

Colorectal Cancer (CRC)

In CRC models, SKF-96365 has been shown to inhibit SOCE, leading to the suppression of CRC cell growth.[5] Mechanistically, it induces G2/M cell-cycle arrest and apoptosis.[5] Interestingly, SKF-96365 also triggers cytoprotective autophagy, which can delay the apoptotic process.[5][6] The inhibition of the CaMKIIγ/AKT signaling pathway is a critical determinant of these biological effects.[5]

Quantitative Data: SKF-96365 in Colorectal Cancer Models

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| HCT116, HT29 | Not Specified | 48h | Induction of apoptosis | [5] |

| HCT116, HT29 | Not Specified | 24h | Altered expression of apoptosis-associated proteins | [5] |

Experimental Protocol: Apoptosis Induction in CRC Cells

A common method to assess SKF-96365-induced apoptosis in CRC cell lines such as HCT116 and HT29 is through Annexin V and propidium iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Culture HCT116 or HT29 cells in appropriate media until they reach the desired confluence.

-

Treatment: Treat the cells with the desired concentration of SKF-96365 for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]

Signaling Pathway: SKF-96365 in Colorectal Cancer

Caption: SKF-96365 inhibits SOCE, leading to the suppression of the pro-survival CaMKIIγ/AKT pathway, thereby promoting apoptosis and autophagy in colorectal cancer cells.

Glioblastoma

In glioblastoma models, SKF-96365 has been shown to inhibit cell growth by arresting cells in the S and G2 phases of the cell cycle.[3][7] Interestingly, in this context, SKF-96365 can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular Ca2+ and subsequent cytotoxicity.[3][7]

Quantitative Data: SKF-96365 in Glioblastoma Models

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| LN-229 | 5, 10, 20, 40 µM | 8h | Increased proportion of cells in S phase | [3] |

| LN-229 | Not Specified | 18h | Increased cell fractions in S and G2 phases | [3] |

| D54MG | 25 µM | 2-3 days | Increased cell size | [8] |

| D54MG | 25 µM | 1 day | Accumulation of cells in G2+M phase (from 10% to 85%) | [8] |

Experimental Protocol: Glioblastoma Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to assess the effect of SKF-96365 on the viability of glioblastoma cell lines like LN-229.

-

Cell Seeding: Seed LN-229 cells in a 96-well plate at a suitable density.

-

Treatment: After cell attachment, treat with various concentrations of SKF-96365 for 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[9]

Experimental Workflow: Glioblastoma Cell Cycle Analysis

References

- 1. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of transient receptor potential canonical channels impairs cytokinesis in human malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Intracellular Impact of SKF 96365: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 96365 is a widely utilized pharmacological tool, initially characterized as a selective inhibitor of receptor-mediated calcium entry. However, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the intracellular signaling pathways significantly affected by this compound. It consolidates quantitative data on its various molecular targets, details common experimental methodologies for studying its effects, and presents visual representations of the core signaling cascades it modulates. The evidence underscores the compound's broad-spectrum activity, extending beyond its classical role as a TRPC channel antagonist to include potent inhibition of other ion channels and modulation of critical cellular processes such as apoptosis and autophagy. This guide serves as a comprehensive resource for designing experiments and interpreting data related to this compound.

Core Mechanisms of Action: Beyond TRPC Inhibition

Initially identified as a blocker of receptor-mediated Ca2+ entry, this compound is now understood to have a wide range of molecular targets.[1] Its primary mechanism revolves around the modulation of intracellular calcium ([Ca2+]i) homeostasis, but its effects are not confined to a single channel family. Researchers should exercise caution when using this compound as a sole diagnostic agent for TRPC activity due to its numerous off-target effects.[2]

The principal targets of this compound include:

-

Store-Operated Calcium Entry (SOCE): this compound is a well-documented inhibitor of SOCE, a crucial Ca2+ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca2+ stores.[3][4] It has been shown to inhibit STIM1, the primary sensor of ER Ca2+ levels that initiates SOCE.[4]

-

Transient Receptor Potential Canonical (TRPC) Channels: It is widely used as an antagonist of TRPC channels, which are key mediators of receptor-mediated Ca2+ entry (RMCE).[1][5] However, its lack of specificity is a significant consideration.

-

Voltage-Gated Calcium Channels (VGCCs): The compound is a potent blocker of multiple classes of VGCCs. It demonstrates particularly high affinity for low-voltage-activated (LVA) T-type Ca2+ channels (CaV3.1) and also inhibits high-voltage-activated (HVA) channels, including L-type, P/Q-type, and N-type channels, at typical experimental concentrations.[1][2]

-

Potassium (K+) Channels: this compound also blocks several types of potassium channels, including hERG, hKCNQ1/hKCNE1, and hKir2.1.[3]

-

Sodium/Calcium Exchanger (NCX): In a context-dependent manner, particularly in cells with high NCX expression like glioblastoma, this compound can enhance the reverse mode of the NCX. This action paradoxically leads to an increase in intracellular Ca2+ by promoting Ca2+ influx.[6][7]

Quantitative Data: Inhibitory and Modulatory Profile

The efficacy of this compound varies significantly depending on the target channel and cell type. The following tables summarize key quantitative data from published studies.

| Target Channel Family | Specific Channel / Process | IC50 / EC50 | Cell Type | Notes |

| Voltage-Gated Ca2+ Channels | hCaV3.1 (T-type) | ~560 nM | HEK293 Cells | Potent, state-independent blockade.[1] |

| General VGCCs | ~10 µM | Platelets, Neutrophils | General inhibition of receptor-mediated influx.[8] | |

| Na+/Ca2+ Exchanger | NCX (Reverse Mode) | EC50 of 9.79 µM | Glioblastoma Cells | Enhances reverse operation, leading to Ca2+ influx.[6][7] |

| Cancer Cell Proliferation | Esophageal Squamous Carcinoma | IC50: 5.58 µM (K510) | K510, K30, EC9706 | Inhibits growth in a time- and dose-dependent manner.[9] |

| Esophageal Squamous Carcinoma | IC50: 31.52 µM (K30) | K510, K30, EC9706 | Inhibits growth in a time- and dose-dependent manner.[9] | |

| Esophageal Squamous Carcinoma | IC50: 23.78 µM (EC9706) | K510, K30, EC9706 | Inhibits growth in a time- and dose-dependent manner.[9] |

| Experimental Model | Concentration Used | Observed Effect | Reference |

| hCaV3.1 Inhibition | 1 µM | 86.3% reversible inhibition of current. | [1] |

| hCaV3.1 Inhibition | 10 µM | Complete abolishment of currents. | [1] |

| Glioblastoma Cell Cycle Arrest | 5 - 40 µM | Concentration-dependent arrest in S and G2 phases. | [6] |

| MPP+ Induced Cytotoxicity | 10 - 50 µM | Increased cell viability and inhibited apoptosis. | [10] |

| Acetylcholine-induced Depolarization | 3 - 50 µM | Dose-dependent inhibition in smooth muscle. | [8] |

Affected Intracellular Signaling Pathways

By modulating [Ca2+]i, this compound influences a host of downstream signaling cascades that govern fundamental cellular processes.

Calcium-Dependent Kinase Pathways

A primary consequence of altered [Ca2+]i is the modulation of calcium-dependent signaling cascades. In some cancer cells, this compound has been shown to inhibit the Calcium/Calmodulin-Dependent Protein Kinase IIγ (CaMKIIγ)/AKT signaling cascade .[3] This inhibition can disrupt survival signals and contribute to the compound's anti-neoplastic effects.

References

- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of SKF 96365 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of SKF 96365 in Dimethyl Sulfoxide (DMSO). This compound is a widely utilized pharmacological tool for studying cellular calcium signaling. It is recognized primarily as a blocker of Transient Receptor Potential Canonical (TRPC) channels and store-operated calcium entry (SOCE).[1][2][3] This protocol outlines the necessary materials, a step-by-step procedure for solubilization, and critical storage recommendations to ensure the integrity and efficacy of the compound in experimental applications. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental outcomes.

Introduction

This compound, with the chemical name 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl-1H-imidazole hydrochloride, is a potent inhibitor of receptor-mediated calcium entry.[4] Its mechanism of action involves the blockade of various calcium channels, including TRPC channels, voltage-gated calcium channels, and store-operated calcium channels.[2][5][6] Due to its broad-spectrum activity, this compound is a valuable agent in studying a multitude of physiological and pathological processes that are dependent on intracellular calcium dynamics, such as apoptosis and autophagy.[1][7] This document provides a standardized protocol for the preparation of this compound stock solutions using DMSO, a common solvent for water-insoluble compounds in biological research.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 402.91 g/mol (hydrochloride salt) | [1][7][8] |

| Solubility in DMSO | Up to 80 mg/mL (198.55 mM) | [8] |

| Miscible | [9] | |

| Typical Stock Solution Concentration | 10 mM - 100 mM in DMSO | [5][8] |

| Storage of Powder | -20°C for up to 3 years | [8] |

| 4°C, sealed from moisture | [7] | |

| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | [1][8] |

| -20°C for up to 1 month | [1][8] |

Note: While some sources suggest that DMSO may inactivate SKF-96365 hydrochloride, numerous protocols and supplier data sheets list DMSO as a primary solvent.[7][8][9] It is recommended to use fresh, anhydrous DMSO to minimize potential degradation and to prepare fresh dilutions in aqueous buffers for immediate use in experiments.[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound hydrochloride powder (ensure high purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of this compound (Molecular Weight = 402.91 g/mol ).

-

Solubilization:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. To continue the example, add 1 mL of DMSO.

-

Cap the vial tightly.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, though it is often not required for dissolution in DMSO.[2][3] Some sources also suggest the use of sonication to aid dissolution.[10]

-

-

Aliquotting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8]

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on store-operated calcium entry (SOCE), a key signaling pathway it modulates.

Caption: Inhibition of Store-Operated Calcium Entry by this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the protocol for preparing the this compound stock solution.

Caption: Workflow for Preparing this compound Stock Solution in DMSO. in DMSO.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. portlandpress.com [portlandpress.com]

- 5. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound hydrochloride | CAS:130495-35-1 | SOCE inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

Recommended working concentration of Skf 96365 for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SKF 96365 in cell culture experiments. This document details recommended working concentrations, provides step-by-step protocols for key assays, and illustrates the compound's mechanism of action and experimental workflows.

Introduction

This compound is a widely used pharmacological tool for studying calcium signaling in various cell types. It is primarily known as a blocker of store-operated calcium entry (SOCE) and transient receptor potential canonical (TRPC) channels.[1][2] By inhibiting the influx of extracellular calcium, this compound allows researchers to investigate the role of calcium-dependent signaling pathways in a multitude of cellular processes, including proliferation, apoptosis, and autophagy.[1][3] This document provides detailed protocols and recommended concentrations to facilitate the effective use of this compound in cell culture applications.

Mechanism of Action

This compound exerts its effects by blocking several types of calcium channels. It is a known inhibitor of SOCE, which is a major mechanism for calcium entry in non-excitable cells.[2] Additionally, it acts as an antagonist of TRPC channels.[1][4] Beyond its effects on SOCE and TRPC channels, this compound has also been shown to inhibit voltage-gated calcium channels and enhance the reverse mode of the Na+/Ca2+ exchanger (NCX) in some cell types, leading to an increase in intracellular calcium under specific conditions.[5][6] A key signaling pathway affected by this compound is the Calcium/Calmodulin-dependent protein Kinase IIγ (CaMKIIγ)/AKT pathway, the inhibition of which can lead to cell cycle arrest, apoptosis, and autophagy.[1][3]

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Application | Recommended Concentration | IC50 / EC50 | Reference |

| HCT116 (Human Colorectal Carcinoma) | Inhibition of cell growth | 10-20 µM | 10.88 µM | [3] |

| HT29 (Human Colorectal Carcinoma) | Inhibition of cell growth | 10-20 µM | 14.56 µM | [3] |

| Human Glioblastoma Cells (LN-229) | Inhibition of cell growth | 5-40 µM | EC50 for NCX enhancement: 9.79 µM | [5][6][7] |

| PC12 (Rat Pheochromocytoma) | Neuroprotection against MPP+ | 10-50 µM | N/A | [8][9] |

| HEK293 (Human Embryonic Kidney) | Blockade of recombinant T-type CaV3.1 channels | 1-10 µM | IC50: ~560 nM | [2][10] |

| Human Mast Cells (LAD2) | Inhibition of calcium mobilization | 30-100 µM | N/A | [11] |

| Rat Dorsal Root Ganglion (DRG) cells | Suppression of melittin-induced inward current | 1-10 µM | N/A |

Mandatory Visualizations

Experimental workflow for determining the optimal working concentration of this compound.

Signaling pathway of this compound leading to cellular effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine the IC50 value.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.

Intracellular Calcium Imaging (Fura-2 AM)

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

-

Cells cultured on glass coverslips

-

Fura-2 AM stock solution (1 mM in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Prepare a Fura-2 AM loading solution by diluting the stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.

-

Mount the coverslip on the microscope stage and perfuse with HBSS.

-

Record baseline [Ca2+]i by acquiring fluorescence images at 340 nm and 380 nm excitation.

-

Apply this compound at the desired concentration and continue recording to observe changes in [Ca2+]i.

-

Calculate the 340/380 nm fluorescence ratio to determine the relative changes in intracellular calcium.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-